molecular formula C9H6N4OS B6625940 5-[(4-Methyl-1,3-oxazol-2-yl)sulfanyl]pyrazine-2-carbonitrile

5-[(4-Methyl-1,3-oxazol-2-yl)sulfanyl]pyrazine-2-carbonitrile

Cat. No.: B6625940
M. Wt: 218.24 g/mol
InChI Key: ZMILYJLDAIRLNH-UHFFFAOYSA-N
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Description

5-[(4-Methyl-1,3-oxazol-2-yl)sulfanyl]pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine ring substituted with a 4-methyl-1,3-oxazol-2-ylsulfanyl group and a cyano group at the 2-position

Properties

IUPAC Name

5-[(4-methyl-1,3-oxazol-2-yl)sulfanyl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4OS/c1-6-5-14-9(13-6)15-8-4-11-7(2-10)3-12-8/h3-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMILYJLDAIRLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)SC2=NC=C(N=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Methyl-1,3-oxazol-2-yl)sulfanyl]pyrazine-2-carbonitrile typically involves the following steps:

  • Formation of the Pyrazine Core: The pyrazine ring can be synthesized through the condensation of appropriate diketones or by cyclization of hydrazines with β-diketones.

  • Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol derivatives.

  • Introduction of the Methyl-1,3-oxazol-2-yl Group: This group can be introduced through a cyclization reaction involving the appropriate oxazolium salt and a thiol.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield.

Types of Reactions:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The sulfanyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 5-[(4-Methyl-1,3-oxazol-2-yl)sulfanyl]pyrazine-2-carboxylic acid.

  • Reduction: 5-[(4-Methyl-1,3-oxazol-2-yl)sulfanyl]pyrazine-2-amine.

  • Substitution: Various alkylated derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential antibacterial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors. Industry: It is used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-[(4-Methyl-1,3-oxazol-2-yl)sulfanyl]pyrazine-2-carbonitrile exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-Methyl-1,3-oxazol-2-ylbenzenesulfonamide: Used in medicinal chemistry for its antibacterial properties.

  • 5-Methyl-1,2-oxazol-3-ylbenzenesulfonamide: Known for its antiglaucomatous activity.

  • Benzoxazole derivatives: Studied for their antimicrobial and anticancer activities.

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